![molecular formula C2H4B3I5 B14213110 [(Iodoboranediyl)bis(methylene)]bis(diiodoborane) CAS No. 826990-11-8](/img/structure/B14213110.png)
[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Iodoboranediyl)bis(methylene)]bis(diiodoborane) is a unique organoboron compound characterized by the presence of multiple iodine and boron atoms
Vorbereitungsmethoden
The synthesis of [(Iodoboranediyl)bis(methylene)]bis(diiodoborane) typically involves the reaction of boron triiodide with methylene-bridged precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
[(Iodoboranediyl)bis(methylene)]bis(diiodoborane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of boron-hydrogen bonds.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(Iodoboranediyl)bis(methylene)]bis(diiodoborane) has several scientific research applications, including:
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Research is ongoing to explore its potential as a diagnostic agent in medical imaging.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which [(Iodoboranediyl)bis(methylene)]bis(diiodoborane) exerts its effects involves the interaction of its boron and iodine atoms with molecular targets. In BNCT, the boron atoms capture neutrons, leading to the release of high-energy particles that can destroy cancer cells. The molecular pathways involved in these interactions are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
[(Iodoboranediyl)bis(methylene)]bis(diiodoborane) can be compared with other similar compounds, such as:
Bis(1,2,4-oxadiazole)bis(methylene) dinitrate: This compound is also used in materials science and has similar applications in organic synthesis.
Bis(indolyl)methane derivatives: These compounds are used in medicinal chemistry and have applications in cancer treatment.
Eigenschaften
CAS-Nummer |
826990-11-8 |
|---|---|
Molekularformel |
C2H4B3I5 |
Molekulargewicht |
695.0 g/mol |
IUPAC-Name |
bis(diiodoboranylmethyl)-iodoborane |
InChI |
InChI=1S/C2H4B3I5/c6-3(1-4(7)8)2-5(9)10/h1-2H2 |
InChI-Schlüssel |
XLCGFYRNVMXQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(CB(I)I)(CB(I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


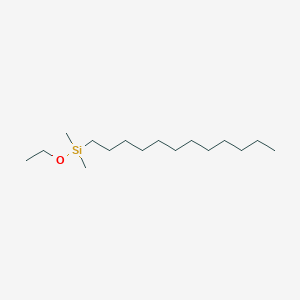
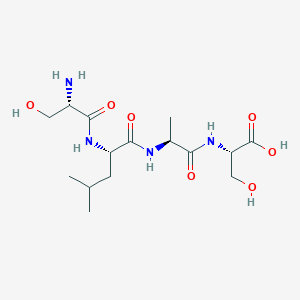
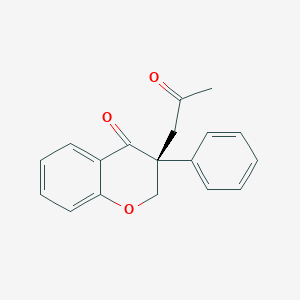
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
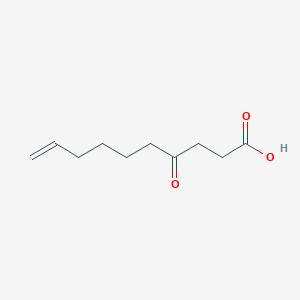
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
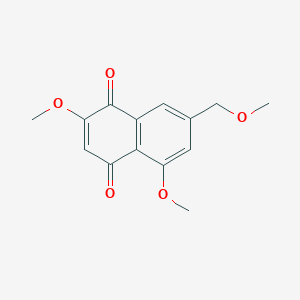
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
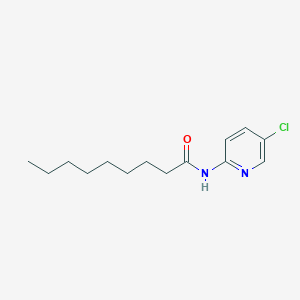
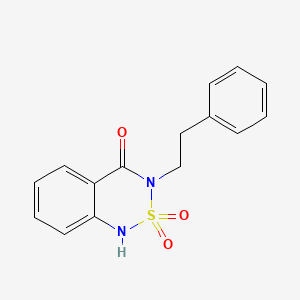
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
